sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate: is a specialized chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular formula C11H13F9O3 and is often used in research settings .
Vorbereitungsmethoden
The synthesis of sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form sec-butyl alcohol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving fluorinated compounds and their interactions with biological systems.
Industry: Used in the development of specialty materials and coatings.
Wirkmechanismus
The mechanism of action of sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a carbonylating agent, introducing carbonate groups into molecules. In biological systems, its fluorinated segments may interact with lipid membranes or proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared with other fluorinated carbonates such as:
- Methyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Propyl 1H,1H,2H,2H-perfluorohexyl carbonate
These compounds share similar chemical structures but differ in the alkyl group attached to the carbonate. This compound is unique due to its sec-butyl group, which may impart different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts .
Eigenschaften
Molekularformel |
C11H13F9O3 |
---|---|
Molekulargewicht |
364.20 g/mol |
IUPAC-Name |
butan-2-yl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H13F9O3/c1-3-6(2)23-7(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RIFWRTXGEWCLSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.